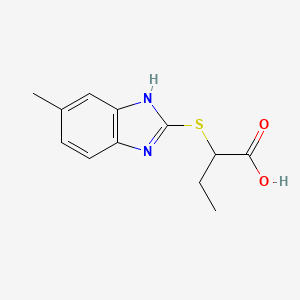![molecular formula C17H13FN4O B1351596 N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide](/img/structure/B1351596.png)
N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide is a synthetic organic compound with the molecular formula C17H13FN4O This compound is characterized by the presence of a fluorobenzamide group and a dicyanoethenyl moiety attached to a dimethylpyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide typically involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the synthesis of the 2,5-dimethylpyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Dicyanoethenyl Group: The next step involves the introduction of the dicyanoethenyl group to the pyrrole ring. This can be done through a Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde in the presence of a base.
Attachment of the Fluorobenzamide Group: The final step involves the coupling of the dicyanoethenyl-pyrrole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1,2-Dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide
- N-[(Z)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]cyclohexanecarboxamide
Uniqueness
N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct electronic properties and potential biological activities. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H13FN4O |
|---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
N-[1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C17H13FN4O/c1-11-3-4-12(2)22(11)16(10-20)15(9-19)21-17(23)13-5-7-14(18)8-6-13/h3-8H,1-2H3,(H,21,23) |
InChI Key |
UFCDKOGFRPKOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C(=C(C#N)NC(=O)C2=CC=C(C=C2)F)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)



![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)
![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)


![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)
![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)

![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)


